2-Cyclopentyl-2-propanol

Solvent Selection Liquid-Liquid Extraction Reaction Medium

2-Cyclopentyl-2-propanol (CAS 1462-06-2) is a tertiary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol, characterized by a cyclopentane ring attached to a propan-2-ol backbone. It appears as a clear, colorless to very slightly yellow liquid at room temperature, exhibiting full miscibility with water and with most organic solvents including alcohols, ketones, and aromatic hydrocarbons.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1462-06-2
Cat. No. B072893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-propanol
CAS1462-06-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCC1)O
InChIInChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
InChIKeyPEYUSJVZHOLNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-propanol (CAS 1462-06-2): Procurement-Ready Chemical Identity and Physical Baseline


2-Cyclopentyl-2-propanol (CAS 1462-06-2) is a tertiary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol, characterized by a cyclopentane ring attached to a propan-2-ol backbone [1]. It appears as a clear, colorless to very slightly yellow liquid at room temperature, exhibiting full miscibility with water and with most organic solvents including alcohols, ketones, and aromatic hydrocarbons . Key physical properties include a normal boiling point of 177.4 ± 8.0 °C at 760 mmHg, a density of 0.9 ± 0.1 g/cm³, and a predicted logP of 1.95 to 2.01, reflecting moderate lipophilicity relative to its molecular weight .

2-Cyclopentyl-2-propanol Procurement: Why Generic In-Class Substitution Compromises Process Integrity


2-Cyclopentyl-2-propanol cannot be substituted with other C₈H₁₆O alcohols or structurally similar analogs without altering critical performance parameters. The compound’s tertiary alcohol classification confers markedly different reactivity (e.g., elimination vs. oxidation pathways) and steric hindrance compared to primary or secondary isomers, directly affecting downstream synthesis outcomes . Furthermore, its specific combination of a cyclopentyl ring and gem-dimethyl substitution yields a distinct hydrophobicity and steric profile that is not replicated by linear or differently branched analogs, making it irreplaceable in applications requiring precise solubility or stereoelectronic effects .

Quantitative Differentiation Guide for 2-Cyclopentyl-2-propanol (1462-06-2)


2-Cyclopentyl-2-propanol Exhibits Full Water Miscibility vs. Limited Solubility of Linear Alcohols

2-Cyclopentyl-2-propanol is reported to be fully miscible with water, a property not shared by linear C5–C8 alcohols . For example, 1-pentanol (amyl alcohol) has a water solubility of only 22 g/L at 25 °C, while 1-octanol is practically immiscible [1]. This difference is attributed to the tertiary structure of 2-cyclopentyl-2-propanol, which enhances hydrogen bonding with water despite its increased carbon count relative to 2-propanol (also fully miscible).

Solvent Selection Liquid-Liquid Extraction Reaction Medium

2-Cyclopentyl-2-propanol Demonstrates Reduced Boiling Point Relative to Structural Isomer 3-Cyclopentyl-1-propanol

2-Cyclopentyl-2-propanol exhibits a boiling point of 177.4 °C at 760 mmHg, which is approximately 25 °C lower than that of its structural isomer 3-cyclopentyl-1-propanol (b.p. ~202 °C) . This difference arises from the higher degree of branching at the carbinol carbon in 2-cyclopentyl-2-propanol, which reduces intermolecular hydrogen bonding and van der Waals interactions, despite an identical molecular weight (128.21 g/mol) .

Distillation Purification Process Engineering

2-Cyclopentyl-2-propanol's LogP Indicates Lower Lipophilicity than Cyclopentane-Containing Analogs

The calculated partition coefficient (LogP) for 2-cyclopentyl-2-propanol is 1.95 (ACD/Labs) to 2.01 (ChemSpider), while 3-cyclopentyl-1-propanol has a predicted LogP of approximately 2.3 . This quantitative difference (~0.3–0.35 LogP units) corresponds to a 2–3× lower octanol-water partition ratio for 2-cyclopentyl-2-propanol, implying it is less lipophilic and more water-amenable than its primary alcohol isomer.

Partition Coefficient Drug Design Extraction Efficiency

2-Cyclopentyl-2-propanol Exhibits Lower Liquid Density than 3-Cyclopentyl-1-propanol

The calculated liquid density of 2-cyclopentyl-2-propanol is 0.943 g/cm³, whereas 3-cyclopentyl-1-propanol has a reported density of 0.907 g/cm³ at 25 °C . The higher density of 2-cyclopentyl-2-propanol (by ~4%) reflects the more compact molecular packing enabled by the gem-dimethyl substitution on the cyclopentyl ring, distinguishing it from the linear-chain analog.

Material Handling Process Safety Inventory Management

Evidence-Based Application Scenarios for 2-Cyclopentyl-2-propanol (CAS 1462-06-2)


Aqueous-Organic Biphasic Reactions Requiring a Fully Water-Miscible Co-Solvent

2-Cyclopentyl-2-propanol serves as an ideal co-solvent for reactions conducted in homogeneous aqueous-organic mixtures. Its full miscibility with water allows for single-phase conditions while providing a hydrophobic cyclopentyl environment for substrate solubilization . This property eliminates the need for phase-transfer catalysts or surfactants, simplifying work-up and reducing auxiliary material costs.

Distillation-Intensive Purification of High-Boiling Reaction Mixtures

In processes where thermal stability is a concern, the relatively low boiling point of 2-cyclopentyl-2-propanol (177.4 °C vs. 202 °C for the isomer) allows for efficient solvent removal under milder conditions . This reduces the risk of thermal decomposition of sensitive products or intermediates, thereby improving yield and purity in the final purification step.

Liquid-Liquid Extraction Sequences Targeting Polar Analytes

2-Cyclopentyl-2-propanol’s moderate LogP (~1.95–2.01) positions it as a versatile intermediate for partitioning polar compounds between aqueous and organic phases. In multi-step extractions, it can be selectively washed from organic layers using water, simplifying the isolation of desired products and minimizing cross-contamination with other organic solvents .

Tertiary Alcohol Protection Strategies in Complex Molecule Synthesis

The tertiary alcohol functionality of 2-cyclopentyl-2-propanol makes it a valuable intermediate for introducing sterically hindered groups into molecular frameworks. Its reactivity profile—resistant to oxidation under mild conditions but susceptible to acid-catalyzed elimination—allows for orthogonal protection schemes in multi-step organic syntheses where primary or secondary alcohols are also present .

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